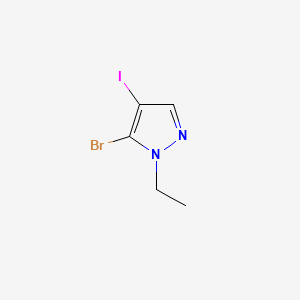

5-Bromo-1-ethyl-4-iodo-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Advanced Organic Synthesis and Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in organic chemistry. nih.govuni.lu Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for a wide array of functional molecules. Pyrazole derivatives are integral components in numerous pharmaceuticals, agrochemicals, and materials science applications. nih.gov The amphoteric nature of the pyrazole nucleus allows for the straightforward introduction of various functional groups, making it an attractive target for synthetic chemists. arkat-usa.org This versatility has led to the development of a vast number of pyrazole-containing compounds with diverse biological activities. uni.lu

Overview of Halogenation Strategies in Heterocyclic Systems

Halogenation, the introduction of halogen atoms into a molecule, is a fundamental transformation in organic synthesis. whiterose.ac.uk Halogenated heterocycles are crucial intermediates, serving as precursors for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. kobe-u.ac.jp The regioselective introduction of halogens onto a heterocyclic core can be challenging but offers a powerful tool for late-stage functionalization and the synthesis of complex molecular architectures. nih.gov Strategies for halogenation are diverse and include electrophilic halogenation, where an electron-rich heterocycle reacts with an electrophilic halogen source, and metal-assisted methods. nih.gov The choice of halogenating agent and reaction conditions is critical to control the position and number of halogen atoms introduced. In some cases, a "halogen dance" reaction can occur, where a halogen atom migrates to a different position on the ring under basic conditions. nih.govwhiterose.ac.ukclockss.org

Specific Research Focus on 5-Bromo-1-ethyl-4-iodo-1H-pyrazole within Contemporary Synthetic Organic Chemistry

The compound this compound represents a highly functionalized pyrazole with two different halogen atoms at distinct positions. This specific substitution pattern makes it a valuable intermediate in contemporary synthetic organic chemistry. The differential reactivity of the C-Br and C-I bonds allows for selective transformations, enabling the stepwise introduction of different substituents onto the pyrazole core. The presence of the ethyl group at the N1 position enhances solubility in organic solvents and prevents the complications of N-H acidity in certain reactions. Research on such dihalogenated pyrazoles is often focused on their utility in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to construct complex molecular frameworks. nih.govmdpi.com The precise arrangement of the bromo and iodo substituents on the pyrazole ring offers a platform for creating a diverse library of polysubstituted pyrazoles for various applications.

A key aspect in the synthesis of such compounds is the regioselective introduction of the halogens. A study by Gudzuna et al. (2014) on the synthesis of substituted 3-iodo-1H-pyrazole derivatives provides valuable insights. arkat-usa.org Their work on the closely related 4-bromo-3-iodo-1H-pyrazole highlights the challenges and strategies for preparing such dihalogenated systems, including the use of protecting groups for the pyrazole nitrogen. arkat-usa.org

The synthesis of this compound would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyrazole. For instance, a plausible route could involve the synthesis of 1-ethyl-pyrazole followed by sequential halogenation. The iodination is often achieved using an iodine source in the presence of an oxidizing agent, while bromination can be carried out using various brominating agents. The order of these steps would be crucial to ensure the desired regioselectivity.

The reactivity of this compound is dominated by the two halogen atoms. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 4-position while leaving the 5-bromo substituent intact for subsequent transformations. This orthogonal reactivity is a highly sought-after feature in the design of synthetic intermediates.

Below are tables detailing the properties of the target compound and related starting materials, as well as a summary of potential synthetic reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₅H₆BrIN₂ | 312.92 | Not specified |

| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | Not specified |

| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | C₆H₉IN₂ | 252.05 | Not specified |

Data compiled from various chemical supplier databases.

Table 2: Spectroscopic Data for a Related Dihalogenated Pyrazole Derivative: 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

| Type of Spectroscopy | Chemical Shifts (δ) or m/z values |

| ¹³C NMR (100 MHz, DMSO-d₆) | 15.1, 21.5, 63.9, 73.1, 87.5, 108.5, 135.2 |

| Mass Spectrometry (MS), m/z (%) | 392 (33), 320 (61), 221 (21), 72 (74), 45 (100) |

Data from Gudzuna, A. et al. (2014). arkat-usa.org

Table 3: Potential Synthetic Transformations for this compound

| Reaction Type | Position of Reactivity | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | C4-I | Arylboronic acid, Pd catalyst, base | 5-Bromo-1-ethyl-4-aryl-1H-pyrazole |

| Sonogashira Coupling | C4-I | Terminal alkyne, Pd/Cu catalyst, base | 5-Bromo-1-ethyl-4-(alkynyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | C4-I | Amine, Pd catalyst, base | 4-Amino-5-bromo-1-ethyl-1H-pyrazole |

| Halogen-metal exchange | C4-I | n-BuLi or i-PrMgCl | 5-Bromo-1-ethyl-1H-pyrazol-4-yl-lithium/magnesium |

| Suzuki-Miyaura Coupling | C5-Br | Arylboronic acid, Pd catalyst, base (harsher conditions) | 4-Functionalized-5-aryl-1-ethyl-1H-pyrazole |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6BrIN2 |

|---|---|

Molecular Weight |

300.92 g/mol |

IUPAC Name |

5-bromo-1-ethyl-4-iodopyrazole |

InChI |

InChI=1S/C5H6BrIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |

InChI Key |

JFSANSIIDODFOA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)I)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Bromo 1 Ethyl 4 Iodo 1h Pyrazole

Cross-Coupling Reactions Involving C-Halogen Bonds

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of the synthetic utility of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole. In palladium-catalyzed reactions, the C-I bond is significantly more reactive than the C-Br bond, enabling selective functionalization at the C-4 position while leaving the C-5 bromine available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective in forming new carbon-carbon bonds by coupling organic halides with various organometallic or unsaturated partners. For dihalogenated substrates like this compound, these reactions can be performed with high chemoselectivity.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the organoboron reagent. organic-chemistry.org

In the case of this compound, the reaction can be tuned to selectively couple at the more reactive C-4 iodo position. nih.govrsc.org By using appropriate catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as K₃PO₄ or K₂CO₃, various aryl or heteroaryl groups can be introduced at the C-4 position in good yields. nih.govmdpi.com The resulting 5-bromo-1-ethyl-4-aryl-1H-pyrazole is a valuable intermediate for further functionalization. nih.govrsc.org

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-4 Position

| Parameter | Condition | Reference |

| Substrate | This compound | N/A |

| Coupling Partner | Arylboronic Acid (1.1-1.5 equiv.) | mdpi.com |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | nih.gov |

| Base | K₃PO₄ or Na₂CO₃ (2.0 equiv.) | nih.gov |

| Solvent | 1,4-Dioxane/H₂O or Toluene | nih.govmdpi.com |

| Temperature | 80-100 °C | nih.gov |

| Outcome | Selective formation of 5-bromo-1-ethyl-4-aryl-1H-pyrazole | nih.gov |

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (TEA) or piperidine. libretexts.org

Exploiting the higher reactivity of the C-I bond, this compound can be selectively coupled with various terminal alkynes at the C-4 position. nih.govarkat-usa.org This chemoselective transformation yields 4-alkynyl-5-bromo-1-ethyl-1H-pyrazoles, which are important precursors for pharmaceuticals and materials science. mdpi.comresearchgate.net Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. nih.gov

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-4 Position

| Parameter | Condition | Reference |

| Substrate | This compound | N/A |

| Coupling Partner | Terminal Alkyne (1.2-2.0 equiv.) | N/A |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | libretexts.org |

| Co-catalyst | CuI (1-5 mol%) | libretexts.org |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | organic-chemistry.org |

| Solvent | THF or DMF | mdpi.com |

| Temperature | Room Temperature to 60 °C | libretexts.org |

| Outcome | Selective formation of 4-alkynyl-5-bromo-1-ethyl-1H-pyrazole | nih.govarkat-usa.org |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base, and often a phosphine ligand. libretexts.org

For this compound, a chemoselective Heck reaction is expected to occur at the C-4 position due to the greater reactivity of the C-I bond compared to the C-Br bond. thieme-connect.de Coupling with activated alkenes, such as acrylates or styrenes, under standard Heck conditions would lead to the formation of 5-bromo-1-ethyl-4-vinyl-1H-pyrazoles. This reaction provides a direct route to introduce olefinic substituents onto the pyrazole (B372694) ring, which are key components in many bioactive compounds and fine chemicals. researchgate.net

Table 3: Representative Conditions for Selective Heck Reaction at the C-4 Position

| Parameter | Condition | Reference |

| Substrate | This compound | N/A |

| Coupling Partner | Activated Alkene (e.g., Ethyl Acrylate) | thieme-connect.de |

| Catalyst | Pd(OAc)₂ (1-2 mol%) | thieme-connect.de |

| Ligand | PPh₃ or other phosphines (2-4 mol%) | thieme-connect.de |

| Base | Triethylamine (TEA) or K₂CO₃ | wikipedia.org |

| Solvent | DMF, NMP, or Acetonitrile | organic-chemistry.org |

| Temperature | 80-140 °C | wikipedia.org |

| Outcome | Selective formation of 5-bromo-1-ethyl-4-(alken-yl)-1H-pyrazole | thieme-connect.de |

The Negishi coupling facilitates the formation of carbon-carbon bonds by reacting an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org A key advantage of Negishi coupling is the high functional group tolerance of organozinc reagents. researchgate.net

Similar to other palladium-catalyzed processes, the Negishi coupling on this compound would proceed selectively at the C-4 iodo-substituent. Reaction with an arylzinc or alkylzinc halide, prepared in situ or separately, using a catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos), allows for the introduction of a wide variety of substituents at the C-4 position. researchgate.net

Table 4: Representative Conditions for Selective Negishi Coupling at the C-4 Position

| Parameter | Condition | Reference |

| Substrate | This compound | N/A |

| Coupling Partner | Organozinc Halide (R-ZnX) | organic-chemistry.org |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | researchgate.net |

| Ligand | SPhos, PCyp₃, or other phosphines (2-10 mol%) | organic-chemistry.orgresearchgate.net |

| Solvent | THF or NMP | organic-chemistry.org |

| Temperature | Room Temperature to 80 °C | organic-chemistry.org |

| Outcome | Selective formation of 5-bromo-1-ethyl-4-(aryl/alkyl)-1H-pyrazole | researchgate.net |

The concepts of chemoselectivity and regioselectivity are critical when working with molecules like this compound, which possesses multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C–I > C–Br > C–Cl. nih.gov This predictable reactivity hierarchy allows for the selective functionalization of the C-4 iodo position of the pyrazole ring under relatively mild conditions, while the more robust C-5 bromo position remains untouched. nih.govrsc.org

Regioselectivity refers to the preferential reaction at a specific position among several similar positions. For this pyrazole, the distinct electronic environments and reactivities of the C-4 and C-5 positions, dictated by the attached halogen, ensure high regiocontrol.

This selective, stepwise functionalization is a powerful synthetic strategy. The initial coupling at the C-4 position yields a 5-bromo-4-substituted pyrazole. This product can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to modify the C-5 position. This approach enables the controlled, regioselective synthesis of fully substituted pyrazoles with different functional groups at the C-4 and C-5 positions, which would be difficult to achieve otherwise. rsc.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions represent a powerful tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. While specific examples detailing the copper-catalyzed reactions of this compound are not extensively documented in the provided search results, the general principles of such transformations on halo-substituted pyrazoles are well-established. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Typically, the more labile carbon-iodine bond would be expected to react preferentially under milder copper-catalyzed conditions, such as those employed in Ullmann-type couplings. These reactions could involve the coupling of the pyrazole with various nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the 4-position.

Other Metal-Catalyzed C-C and C-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of this compound. The distinct electronic and steric environments of the bromo and iodo substituents allow for regioselective transformations. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent palladium(0) complex than the carbon-bromine bond. This reactivity difference enables selective Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions at the C4 position while leaving the C5-bromo group intact for subsequent transformations.

For instance, a Suzuki coupling could involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond at the 4-position. Similarly, Stille coupling with organotin reagents can be employed. googleapis.com The Heck reaction would allow for the introduction of an alkene at the C4 position, and the Sonogashira coupling would enable the installation of an alkyne moiety. Buchwald-Hartwig amination would facilitate the formation of a C-N bond, introducing a variety of amine functionalities.

Organometallic Chemistry and C-Metal Exchange Reactions

The halogen atoms on this compound are amenable to metal-halogen exchange, opening avenues for the generation of pyrazole-based organometallic reagents.

Grignard Reagent Formation and Reactivity at Halogenated Pyrazole Centers

The formation of a Grignard reagent from this compound can be achieved through the reaction with magnesium metal. The greater reactivity of the C-I bond suggests that the initial formation of the Grignard reagent would likely occur at the 4-position, yielding 5-bromo-1-ethyl-1H-pyrazol-4-ylmagnesium iodide. This organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents at the C4 position. Subsequent halogen-metal exchange at the C5 position or a Barbier-type reaction could potentially allow for further functionalization.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange offers another powerful method for the generation of a nucleophilic pyrazole species. Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would be expected to result in a rapid exchange at the more reactive C-I bond at low temperatures. This would generate the 5-bromo-1-ethyl-1H-pyrazol-4-yl)lithium species. This highly reactive organolithium reagent can then be quenched with various electrophiles to introduce functionalities at the C4 position with high selectivity. The choice of reaction conditions, including the solvent and temperature, is crucial to prevent side reactions and ensure high yields.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of C-H bonds adjacent to a directing group. In the context of this compound, the ethyl group at the N1 position is not a classical directing group for deprotonation at the C5 position. However, the inherent acidity of the pyrazole ring protons, influenced by the electron-withdrawing halogen substituents, could potentially play a role in metalation reactions. More commonly, the initial formation of an organometallic species via halogen-metal exchange, as described above, is the preferred strategy for introducing functionality at the halogenated positions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of two deactivating halogen substituents in this compound significantly reduces the electron density of the ring, making electrophilic substitution reactions more challenging. Any potential electrophilic attack would likely be directed to the remaining C-H position at C3, though harsh reaction conditions would be required.

Conversely, the electron-deficient nature of the dihalogenated pyrazole ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the halogen atoms. While the C-I bond is more reactive in metal-catalyzed couplings, the relative reactivity in SNAr reactions would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles could potentially displace either the bromide or iodide. However, given the greater polarizability and weaker bond strength of the C-I bond, it is often the preferred site for nucleophilic attack.

Halogen Dance and Halogen Exchange Reactions

Metal-halogen exchange is a pivotal reaction for introducing further functionality onto the pyrazole core. This process typically involves treating the dihalogenated pyrazole with an organometallic reagent, such as an organolithium or Grignard reagent. The reaction's regioselectivity is governed by the relative reactivity of the halogens.

In the case of this compound, the exchange is expected to occur selectively at the more reactive C4-I bond. Treatment with reagents like n-butyllithium (n-BuLi) or ethylmagnesium bromide (EtMgBr) at low temperatures would preferentially generate a 4-lithiated or 4-magnesiated pyrazole intermediate. This intermediate can then be trapped with various electrophiles (e.g., water, aldehydes, carbon dioxide) to install a new substituent at the 4-position. This high selectivity is a common feature in polyhalogenated heterocyclic systems. rsc.org Studies on related dihalogenated imidazoles have shown that organolithium reagents can achieve highly regioselective metal-halogen exchange, a principle that extends to dihalogenated pyrazoles. rsc.org

A "halogen dance" refers to the potential isomerization of the organometallic intermediate, where the metal migrates from its initial position to a more thermodynamically stable one. For this specific compound, the initial formation of the 4-lithiopyrazole is generally favored and kinetically controlled.

Research on related 1-protected iodopyrazoles has demonstrated their successful conversion into Grignard reagents, which can then be used to synthesize derivatives like pyrazole-4-carbaldehydes. arkat-usa.org This underscores the utility of metal-halogen exchange at an iodo-substituted position. arkat-usa.org

| Reagent | Expected Primary Reaction Site | Intermediate Formed | Rationale |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | C4-Iodine | 1-Ethyl-4-lithio-5-bromo-1H-pyrazole | High reactivity of organolithiums allows for selective exchange at the weaker C-I bond. rsc.org |

| Ethylmagnesium Bromide (EtMgBr) | C4-Iodine | (1-Ethyl-5-bromo-1H-pyrazol-4-yl)magnesium bromide | Grignard reagents readily perform exchange with aryl iodides. arkat-usa.org |

| Isopropylmagnesium Chloride (i-PrMgCl) | C4-Iodine | (1-Ethyl-5-bromo-1H-pyrazol-4-yl)magnesium chloride | Commonly used for efficient halogen-magnesium exchange. arkat-usa.org |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups on the ring and a good leaving group.

The pyrazole ring is generally considered electron-rich, which makes it inherently unreactive towards classical SNAr reactions. While the two halogen atoms on this compound do exert an electron-withdrawing effect, it is often insufficient to activate the ring for substitution by common nucleophiles under standard conditions. For comparison, SNAr reactions are more feasible on highly electron-deficient heterocycles like 1,2,3-triazines. acs.org

If an SNAr reaction were forced to occur, the outcome would be dictated by the leaving group ability of the halogens. Iodide is a better leaving group than bromide, meaning any potential substitution would preferentially happen at the C4 position. However, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are far more common and efficient methods for achieving formal nucleophilic substitution on such halogenated pyrazole systems.

| Position | Halogen | Relative Leaving Group Ability | Reactivity Towards SNAr | Reasoning |

|---|---|---|---|---|

| C4 | Iodine | High | Favored Site | Iodide is an excellent leaving group. |

| C5 | Bromine | Moderate | Disfavored Site | Bromide is a poorer leaving group compared to iodide. |

Homocoupling Reactions of Halogenated Pyrazoles

Homocoupling reactions involve the joining of two identical molecules to form a symmetrical dimer. For halogenated pyrazoles, this is typically achieved through Ullmann-type conditions, which involve heating with a stoichiometric amount of an active metal like copper, or as a side reaction in palladium-catalyzed cross-coupling processes. researchgate.net

Given the higher reactivity of the C-I bond compared to the C-Br bond, the homocoupling of this compound is expected to proceed selectively at the C4 position. An Ullmann coupling using copper powder would likely yield 1,1'-diethyl-5,5'-dibromo-4,4'-bi(1H-pyrazole) as the major product.

In palladium-catalyzed reactions, such as Suzuki or Stille couplings, the formation of homocoupling byproducts is a known possibility, arising from the reaction of two organometallic intermediates or two aryl halide molecules. researchgate.net For this substrate, the primary homocoupling product would again be the 4,4'-linked bipyrazole. A related dimerization process involving oxidative coupling has been used to synthesize azo compounds, such as (E)-1,2-Bis(1-ethyl-4-iodo-1H-pyrazol-5-yl)diazene, from pyrazol-5-amines, demonstrating the capacity of these pyrazole units to form dimeric structures. nih.gov

| Reaction Type | Reagents | Expected Major Product | Reaction Site |

|---|---|---|---|

| Ullmann Coupling | Copper powder, heat | 1,1'-Diethyl-5,5'-dibromo-4,4'-bi(1H-pyrazole) | C4-I |

| Suzuki Coupling (Side Reaction) | Pd catalyst, base, boronic acid | 1,1'-Diethyl-5,5'-dibromo-4,4'-bi(1H-pyrazole) | C4-I |

Mechanistic Insights into Reactions Involving 5 Bromo 1 Ethyl 4 Iodo 1h Pyrazole

Elucidation of Halogenation Mechanisms (e.g., Electrophilic vs. Radical Pathways)

The introduction of halogen atoms onto the pyrazole (B372694) ring can proceed through different mechanistic routes, primarily electrophilic aromatic substitution or radical pathways. The specific pathway is often dictated by the halogenating agent and reaction conditions.

Electrophilic Halogenation: In many cases, the halogenation of pyrazoles occurs via an electrophilic aromatic substitution mechanism. nih.govbeilstein-archives.org The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by electrophilic halogen species. For instance, the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), provides a metal-free approach to C-H halogenation. beilstein-archives.org The proposed mechanism involves the activation of the N-X bond by the solvent, generating a more potent electrophilic halogenating species that is then attacked by the π-electrons of the pyrazole ring. beilstein-archives.org The regioselectivity of this substitution is influenced by the electronic properties of the substituents already present on the pyrazole ring. researchgate.net

Radical Halogenation: Alternatively, halogenation can proceed through a free radical mechanism, particularly under conditions that promote the formation of halogen radicals, such as exposure to UV light (hv). youtube.com This pathway involves the homolytic cleavage of the halogen-halogen bond to generate halogen radicals, which then react with the pyrazole substrate. The selectivity in radical halogenation is often different from that of electrophilic substitution and is influenced by the stability of the resulting radical intermediates.

The choice between an electrophilic or radical pathway can be critical for controlling the regiochemical outcome of the halogenation of 1-ethylpyrazole (B1297502) derivatives. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS at room temperature proceeds efficiently, suggesting an electrophilic pathway. beilstein-archives.org

Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Cycles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 5-Bromo-1-ethyl-4-iodo-1H-pyrazole is an excellent substrate for such transformations due to the differential reactivity of its two halogen substituents. The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura and Stille couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.orguwindsor.ca

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nobelprize.orglibretexts.org In the case of this compound, the carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, selective cross-coupling at the C4 position (the site of iodination) can be achieved. rsc.orgnih.gov The oxidative addition step results in the formation of a square planar palladium(II) intermediate. libretexts.orgnih.gov

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide. nobelprize.orglibretexts.orguwindsor.ca This step is often facilitated by the presence of a base in Suzuki-Miyaura reactions. libretexts.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orglibretexts.org

The general catalytic cycle for Suzuki-Miyaura and Stille couplings is depicted below:

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide (R-X) bond, forming a Pd(II) intermediate. |

| Transmetalation | The organic group (R') from the organometallic reagent (R'-M) replaces the halide on the palladium center. |

| Reductive Elimination | The two organic groups (R and R') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. |

This table provides a simplified overview of the key steps in palladium-catalyzed cross-coupling reactions.

Recent studies have highlighted that monoligated palladium(0) species, L1Pd(0), are often the most active catalytic species in the cross-coupling cycle. acs.org The use of bulky electron-rich phosphine (B1218219) ligands can promote the formation of these highly active species. acs.org

Investigation of Pyrazole-Mediated Radical Processes in C-H Functionalization

Beyond traditional cross-coupling, pyrazole derivatives can participate in radical-mediated C-H functionalization reactions. These reactions offer a direct and atom-economical approach to forming new bonds without the need for pre-functionalized substrates. researchgate.netnih.govacs.org

A notable example is the pyrazole-mediated C-H functionalization of arenes and heteroarenes. nih.govacs.org In these processes, a pyrazole molecule, often in its deprotonated form, can act as an initiator for a radical pathway. For instance, a potassium-stabilized deprotonated pyrazole can facilitate a single-electron transfer (SET) to a suitable substrate, such as an aryldiazonium salt, to generate an aryl radical. nih.govacs.org This aryl radical can then undergo a C-C cross-coupling reaction with a variety of arenes and heteroarenes. nih.govacs.org This transition-metal-free protocol operates at room temperature and proceeds via a radical pathway. nih.govacs.org

The general mechanism for this pyrazole-mediated radical C-H functionalization can be outlined as follows:

Initiation: A base promotes the deprotonation of the pyrazole. The resulting pyrazolate acts as a single-electron donor.

Radical Generation: The pyrazolate transfers an electron to a precursor molecule (e.g., an aryldiazonium salt), generating an aryl radical.

C-H Functionalization: The aryl radical adds to an arene or heteroarene, followed by subsequent steps to afford the cross-coupled product.

Role of Solvents, Additives, and Ligands in Reaction Efficacy and Selectivity

The efficiency and selectivity of reactions involving this compound are profoundly influenced by the choice of solvents, additives, and ligands.

Solvents: The solvent can play multiple roles, from simply dissolving the reactants to actively participating in the reaction mechanism. In palladium-catalyzed cross-coupling reactions, the polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and the rate of reaction steps. For instance, aprotic dipolar solvents like DMF or NMP can be effective for certain coupling reactions. mdpi.com However, some solvents, particularly N-alkyl amides, can decompose at high temperatures and act as a source of hydrides, leading to undesired reduction byproducts. acs.org In some cases, the use of renewable solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF), limonene, or dimethyl carbonate (DMC) has been successfully demonstrated in carbonylative coupling reactions. acs.org The physical properties of the solvent can also be important; for example, the appearance of a palladium on carbon catalyst filter cake can differ significantly between alcoholic and other organic solvents, which can have implications for catalyst handling and safety. doi.orgresearchgate.net

Additives: Additives such as bases, salts, and co-catalysts are often crucial for reaction success. In Suzuki-Miyaura couplings, a base is required to facilitate the transmetalation step. libretexts.org The choice of base can influence the reaction rate and yield. In some Stille couplings, the addition of copper(I) salts has been shown to have a synergic effect, likely by facilitating the transmetalation step. organic-chemistry.org Water can also act as a beneficial additive in some palladium-catalyzed couplings. uzh.ch

Ligands: The ligands coordinated to the palladium center are of paramount importance in tuning the catalyst's reactivity, stability, and selectivity. acs.orgnih.gov Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, DavePhos), are often highly effective in promoting challenging cross-coupling reactions. rsc.orgresearchgate.net These ligands can stabilize the palladium(0) state, facilitate oxidative addition, and promote reductive elimination. acs.org The choice of ligand can even invert the site selectivity of a reaction. nih.gov For instance, in the palladium-catalyzed amination of a 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, different ligands led to varying degrees of success, with JosiPhos CyPF-tBu being particularly effective. rsc.org The effect of various ligands on a model Buchwald-Hartwig amination is summarized in the table below.

| Ligand | Catalyst Precursor | Yield (%) |

| XPhos | Pd₂(dba)₃ | 25 |

| DavePhos | Pd₂(dba)₃ | 18 |

| SPhos | Pd₂(dba)₃ | 15 |

| RuPhos | Pd₂(dba)₃ | 10 |

| JohnPhos | Pd₂(dba)₃ | 5 |

| JosiPhos CyPF-tBu | Pd₂(dba)₃ | 92 |

| P(t-Bu)₃ | Pd₂(dba)₃ | 0 |

Data adapted from a study on the synthesis of tetra-substituted trifluoromethylpyrazoles, illustrating the profound impact of ligand choice on reaction yield. rsc.org

Theoretical and Computational Studies of 5 Bromo 1 Ethyl 4 Iodo 1h Pyrazole

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a pyrazole (B372694) system, the MEP map typically reveals distinct regions of charge distribution. For the parent pyrazole, the most negative potential (electron-rich region) is located near the pyridine-like N2 nitrogen atom, making it the primary site for electrophilic attack and coordination with Lewis acids. researchgate.net The region around the N-H proton is characterized by a positive potential, indicating its susceptibility to nucleophilic attack.

For 5-Bromo-1-ethyl-4-iodo-1H-pyrazole, the MEP would be significantly influenced by its substituents.

Nitrogen Atoms: The N2 atom is expected to remain the most electron-rich and nucleophilic center of the molecule, represented by a region of negative potential (typically colored red or yellow on an MEP map). This site is the most probable for protonation and the formation of hydrogen bonds. researchgate.net

Halogen Atoms: The bromine and iodine atoms introduce complexity. Halogens can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis. This positive region allows for attractive, non-covalent interactions known as halogen bonding. The iodine atom, being larger and more polarizable than bromine, would possess a more prominent positive σ-hole, making it a potential site for interaction with nucleophiles or electron-rich areas of other molecules.

Ethyl Group: The ethyl group attached to the N1 nitrogen is primarily an electron-donating group, which would slightly increase the electron density of the pyrazole ring system compared to an unsubstituted pyrazole.

The MEP analysis predicts that electrophilic attacks are most likely to occur at the N2 position. Nucleophilic interactions could be directed towards the hydrogen atoms of the ethyl group or, more interestingly, towards the positive σ-hole of the iodine atom at the C4 position.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Pyridine-like Nitrogen (N2) | Strongly Negative (Electron-Rich) | Site for electrophilic attack, protonation, and hydrogen bond acceptance. |

| Iodine Atom (at C4) | Positive σ-hole along C-I bond | Site for halogen bonding (interaction with nucleophiles). |

| Pyrrole-like Nitrogen (N1) | Shielded by the ethyl group | Less accessible for direct interaction. |

| Ring Carbon Atoms | Generally neutral to slightly positive | Less reactive compared to the heteroatoms. |

Studies on Tautomerism and Intermolecular Interactions in Pyrazole Systems

Tautomerism is a significant feature of many pyrazole compounds, but it is not relevant for this compound in the traditional sense of annular proton migration. longdom.org Since the N1 nitrogen is substituted with an ethyl group, the proton cannot shift between the two ring nitrogens. This structural fixture simplifies its reactive and spectroscopic properties compared to N-unsubstituted pyrazoles.

However, the principles governing intermolecular interactions in pyrazole systems are highly relevant. The electronic nature of the substituents heavily influences the strength and type of these interactions. researchgate.net

Hydrogen Bonding: Although it cannot act as a hydrogen bond donor from the ring, the N2 nitrogen of this compound is a strong hydrogen bond acceptor. nih.gov It can form intermolecular hydrogen bonds with proton-donating solvents or other molecules. Computational studies on similar 1-substituted pyrazoles confirm the role of the N2 lone pair in these interactions.

Halogen Bonding: As indicated by MEP analysis, the iodine atom at C4 is a potential halogen bond donor. This is a directional, non-covalent interaction where the electrophilic region (σ-hole) of the iodine attracts an electron-rich site (like the N2 atom of another pyrazole molecule, or a solvent molecule). This interaction can play a crucial role in the formation of supramolecular structures in the solid state.

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions. The electron distribution across the ring, influenced by the bromo, iodo, and ethyl substituents, would determine the geometry and strength of these stacking arrangements, favoring offset or edge-to-face orientations to minimize electrostatic repulsion.

Studies on substituted pyrazoles have shown that intermolecular processes, such as dimer formation through hydrogen bonding, have much lower energy barriers (10–14 kcal/mol) than intramolecular proton transfer (around 50 kcal/mol), highlighting the importance of these non-covalent forces in the chemistry of pyrazoles. libretexts.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energies. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group attached to the N1 nitrogen.

A Potential Energy Surface (PES) map can be generated by calculating the molecule's energy as a function of the dihedral angle of the N1-C(ethyl)-C(ethyl)-H bond. longdom.org The PES provides a landscape of the energy changes during rotation, identifying low-energy stable conformers and high-energy transition states. iu.edu.sa

Rotational Barriers: The rotation of the ethyl group is not entirely free. There will be an energy barrier due to steric hindrance between the methyl part of the ethyl group and the bulky bromine atom at the adjacent C5 position of the pyrazole ring.

Stable Conformers: The most stable conformer would likely be one where the ethyl group is oriented to minimize steric clash. This typically involves a staggered conformation where the terminal methyl group is pointed away from the plane of the pyrazole ring or, more specifically, away from the C5-bromo substituent.

Transition States: The highest energy points on the PES would correspond to eclipsed conformations, where the methyl group of the ethyl chain passes over the C5-bromo group or the N2 atom of the ring.

Computational studies on similar molecules, such as 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, have used DFT calculations to determine rotational isomerism and identify the most stable conformers, showing that such analyses are crucial for understanding molecular stability.

Table 2: Predicted Conformational Properties of this compound

| Conformational Feature | Description | Predicted Energetic Profile |

|---|---|---|

| Primary Rotatable Bond | N1-C(ethyl) bond | Defines the major conformational landscape. |

| Most Stable Conformer | Staggered conformation of the ethyl group, minimizing steric clash with the C5-Bromo group. | Global minimum on the Potential Energy Surface (PES). |

| Transition State | Eclipsed conformation where the ethyl group's methyl moiety is aligned with the C5-Bromo group. | Local maximum on the PES, representing the rotational energy barrier. |

| Predicted Rotational Barrier | Moderate | Expected to be higher than in unsubstituted 1-ethylpyrazole (B1297502) due to the steric bulk of the bromine atom. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Halogenated Pyrazoles

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule. For a compound such as 5-Bromo-1-ethyl-4-iodo-1H-pyrazole, this technique would provide unambiguous information regarding bond lengths, bond angles, and intermolecular interactions in the crystalline state.

While a specific crystal structure for this compound is not publicly available, analysis of related halogenated pyrazoles provides a strong basis for predicting its structural features. Studies on 4-halogenated-1H-pyrazoles have shown that the nature of the halogen atom can influence the supramolecular assembly, leading to different hydrogen-bonding motifs like trimers or catemers. rsc.orgmdpi.com For instance, the crystal structure of 4-iodo-1H-pyrazole was determined to be in the orthorhombic space group Cmme, with the molecule exhibiting disorder over four positions. mdpi.com The introduction of an ethyl group at the N1 position and a bromine atom at the C5 position would significantly alter the packing arrangement due to steric and electronic effects.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C4-I: ~2.10, C5-Br: ~1.85, N1-C2: ~1.35, N1-C5: ~1.38, C3-C4: ~1.37 |

| Key Bond Angles (°) | C4-C5-N1: ~105, C3-C4-I: ~128, C5-N1-C2: ~110 |

| Intermolecular Interactions | Halogen bonding, van der Waals forces |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for a complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. youtube.comsdsu.eduepfl.chyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a key correlation would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the pyrazole (B372694) ring proton (C3-H3), and the ethyl group carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In this case, it could show correlations between the ethyl group protons and the proton at the C3 position of the pyrazole ring, helping to confirm the spatial arrangement.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and Key 2D NMR Correlations for this compound (in CDCl₃)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Key HMBC Correlations (from ¹H) |

| H3 | ~7.6 | ~140 | C4, C5 |

| C3 | - | ~140 | - |

| C4 | - | ~75 | - |

| C5 | - | ~115 | - |

| N-CH₂-CH₃ | ~4.2 (q) | ~48 | C5, N-CH₂-C H₃ |

| N-CH₂-CH₃ | ~1.5 (t) | ~15 | N-C H₂-CH₃, C5 |

Note: Predicted chemical shifts are based on data from analogous substituted pyrazoles. Actual values may vary.

Advanced ¹³C and Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F if applicable) for Structural Nuances

While ¹H and ¹³C NMR are standard, the analysis of other nuclei can provide deeper structural insights.

¹³C NMR: A standard ¹³C NMR spectrum, along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, would differentiate between CH, CH₂, and CH₃ groups, complementing the information from HSQC.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy would be highly informative. The chemical shifts of the two nitrogen atoms in the pyrazole ring are sensitive to their electronic environment and substitution pattern. researchgate.nethuji.ac.il The N1 nitrogen, being bonded to the ethyl group, would have a distinct chemical shift compared to the N2 nitrogen. Predicted ¹⁵N chemical shifts would be in the range of -150 to -200 ppm for N1 and -80 to -120 ppm for N2 (relative to nitromethane). researchgate.net

¹⁹F NMR: This technique would only be applicable if fluorine were present in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₅H₆BrIN₂), the expected monoisotopic mass would be precisely determined.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Due to the presence of bromine and iodine, the molecular ion peak would exhibit a characteristic isotopic pattern. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atoms. whitman.edu Key fragmentation pathways for this molecule would likely include:

Loss of the iodine atom ([M-I]⁺).

Loss of the bromine atom ([M-Br]⁺).

Loss of the ethyl group ([M-C₂H₅]⁺).

Cleavage of the pyrazole ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (monoisotopic) |

| [M]⁺ | C₅H₆⁷⁹Br¹²⁷IN₂ | 311.8810 |

| [M+2]⁺ | C₅H₆⁸¹Br¹²⁷IN₂ | 313.8790 |

| [M-I]⁺ | C₅H₆⁷⁹BrN₂ | 184.9718 |

| [M-Br]⁺ | C₅H₆¹²⁷IN₂ | 232.9627 |

| [M-C₂H₅]⁺ | C₃H⁷⁹Br¹²⁷IN | 282.8599 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

For this compound, the IR and Raman spectra would exhibit characteristic bands for the pyrazole ring, the ethyl group, and the carbon-halogen bonds.

Pyrazole Ring Vibrations: Stretching and bending vibrations of the C=N, C=C, and N-N bonds within the pyrazole ring would be observed in the fingerprint region (typically 1600-1000 cm⁻¹).

Ethyl Group Vibrations: C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. C-H bending vibrations would be found at lower wavenumbers.

Carbon-Halogen Vibrations: The C-I and C-Br stretching vibrations are expected at lower frequencies, typically in the range of 600-500 cm⁻¹ for C-Br and 500-400 cm⁻¹ for C-I. nist.gov

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency Range | Predicted Raman Frequency Range |

| C-H (pyrazole) | Stretching | 3150-3100 | 3150-3100 |

| C-H (ethyl) | Stretching | 2980-2850 | 2980-2850 |

| C=N / C=C (ring) | Stretching | 1600-1450 | 1600-1450 |

| N-N (ring) | Stretching | 1100-1000 | 1100-1000 |

| C-Br | Stretching | 600-500 | 600-500 |

| C-I | Stretching | 500-400 | 500-400 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are synthesized)

While this compound itself is an achiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become relevant if chiral derivatives were synthesized. For instance, if a chiral substituent were introduced to the molecule, or if it were to form a complex with a chiral auxiliary, these methods could be used to determine the enantiomeric purity and absolute configuration of the resulting species. nih.govpurechemistry.orgresearchgate.net

In a hypothetical scenario where a chiral center is introduced, the absolute configuration could be determined by comparing the experimental CD spectrum with that predicted by quantum chemical calculations. Alternatively, the achiral this compound could be derivatized with a chiral reagent, creating a mixture of diastereomers that could then be analyzed by NMR or other spectroscopic techniques to infer the stereochemistry of a related chiral reaction. purechemistry.org

Applications in Advanced Organic Synthesis and Materials Science

5-Bromo-1-ethyl-4-iodo-1H-pyrazole as a Versatile Synthetic Building Block

The presence of two different halogen atoms on the pyrazole (B372694) ring at positions 4 and 5 makes this compound a powerful intermediate for creating a wide range of more complex molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds is key to its utility, enabling chemists to perform sequential and site-selective cross-coupling reactions.

Precursor to Polysubstituted Pyrazole Frameworks

The synthesis of polysubstituted pyrazoles is a cornerstone of medicinal and agricultural chemistry, as the arrangement of different functional groups around the pyrazole core can drastically influence the biological activity of the molecule. nih.gov Halogenated pyrazoles, such as this compound, are ideal starting materials for creating such diversity.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference allows for the selective substitution of the iodine atom at the 4-position, while leaving the bromine atom at the 5-position intact for subsequent transformations. For instance, a Sonogashira coupling could be performed to introduce an alkyne group at the 4-position. Following this, a Suzuki coupling could be used to append an aryl group at the 5-position by targeting the bromo substituent. This stepwise approach provides a clear pathway to tri- and tetra-substituted pyrazoles with well-defined substitution patterns.

While direct literature on the use of this compound is limited, the synthesis of various polysubstituted pyrazoles from di-halogenated precursors is well-documented. mdpi.comresearchgate.net For example, the synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs highlights the utility of halogenated pyrazoles in creating complex derivatives with potential antitumor and anti-HCV activity. researchgate.net

Utility in Multi-Component Reactions for Complex Scaffold Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgbeilstein-journals.orgmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Halogenated pyrazoles can be valuable substrates in MCRs. While specific examples involving this compound are not prevalent in existing literature, the general reactivity of halogenated heterocycles suggests their potential. For instance, a halogenated pyrazole could be incorporated into a sequence involving a cross-coupling reaction followed by a cyclization, all in one pot. The bromo and iodo groups can act as handles for introducing functionalities that can then participate in subsequent ring-forming steps. Recent advances in the multicomponent synthesis of pyrazoles have demonstrated the use of in-situ generated halogenating agents to produce 4-halo-substituted pyrazoles in a three-component reaction. rsc.org This underscores the importance of halogenated pyrazoles in the efficient construction of complex scaffolds.

Synthesis of Advanced Organic Materials Featuring Pyrazole Moieties

The unique electronic properties and structural rigidity of the pyrazole ring make it an attractive component for advanced organic materials. The ability to precisely tune these properties through substitution makes compounds like this compound valuable precursors.

Ligands in Coordination Chemistry

Pyrazole and its derivatives have a long and rich history in coordination chemistry, acting as versatile ligands for a wide range of metal ions. researchgate.netnih.govekb.egnih.gov The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center in various ways, leading to the formation of mononuclear, binuclear, or polynuclear complexes with diverse geometries and properties. researchgate.netnih.gov

The substituents on the pyrazole ring play a crucial role in modulating the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. The electron-withdrawing nature of the bromo and iodo substituents in this compound would influence the Lewis basicity of the nitrogen atoms, affecting the strength of the metal-ligand bond. Furthermore, the halogen atoms themselves can participate in secondary interactions, such as halogen bonding, which can influence the self-assembly and crystal packing of coordination complexes. nih.gov While direct coordination complexes of this compound are not extensively reported, the broader class of halogenated pyrazole ligands is known to form stable complexes with various transition metals. ekb.eg

Components in Conjugated Systems or Functional Polymers

Conjugated organic materials, including polymers, are of great interest for their applications in electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Pyrazole derivatives are being explored as components of conjugated systems due to their aromaticity and tunable electronic properties. nih.gov The introduction of a pyrazole ring into a polymer backbone can influence its conformation, charge transport properties, and photophysical characteristics. This compound can serve as a monomer in polymerization reactions. Through cross-coupling reactions like Suzuki or Stille coupling, this di-halogenated pyrazole can be linked with other aromatic units to create conjugated polymers. The presence of the ethyl group on the nitrogen atom can enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices.

Precursors for Optoelectronic Materials

The development of new materials for optoelectronic applications is a rapidly advancing field. Pyrazole-containing compounds have shown promise as luminescent and fluorescent agents, with some exhibiting solvatochromic and electroluminescent properties. nih.gov The ability to tune the emission color and efficiency through chemical modification makes them attractive candidates for use in OLEDs and sensors.

The bromo and iodo substituents on this compound provide synthetic handles to introduce various chromophoric and auxochromic groups. For example, through a series of cross-coupling reactions, donor and acceptor moieties can be attached to the pyrazole core to create a "push-pull" system. This type of electronic structure is often associated with strong intramolecular charge transfer, leading to desirable photophysical properties such as large Stokes shifts and high fluorescence quantum yields. The systematic modification of the pyrazole scaffold, enabled by the differential reactivity of the C-I and C-Br bonds, allows for the rational design of new optoelectronic materials with tailored properties.

Strategies for Late-Stage Functionalization of Complex Molecules Utilizing Halogenated Pyrazoles

The targeted introduction of new functional groups into complex molecules during the final stages of a synthetic sequence, known as late-stage functionalization (LSF), is a powerful strategy in medicinal chemistry and materials science. This approach allows for the rapid generation of analogs with diverse properties from a common advanced intermediate. Dihalogenated pyrazoles, such as this compound, are particularly valuable scaffolds for LSF due to the differential reactivity of the carbon-halogen bonds. The presence of both a bromine and an iodine atom on the pyrazole ring allows for selective and sequential cross-coupling reactions, providing a versatile handle for molecular diversification.

The primary strategy for the late-stage functionalization of molecules incorporating the this compound core revolves around the hierarchical reactivity of the C-I and C-Br bonds in transition-metal-catalyzed cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition to a low-valent metal center (e.g., Pd(0) or Cu(I)), a key step in many cross-coupling cycles. This reactivity difference enables the selective functionalization at the 4-position of the pyrazole ring while leaving the 5-bromo substituent intact for subsequent transformations.

A variety of well-established cross-coupling reactions can be employed for the initial selective functionalization at the C-4 position. These include, but are not limited to, Suzuki-Miyaura, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination reactions. The choice of reaction depends on the desired functionality to be introduced. For instance, a Suzuki-Miyaura coupling would introduce a new carbon-carbon bond with an aryl or vinyl group, while a Sonogashira coupling would install an alkyne moiety.

Following the initial functionalization at the C-4 position, the remaining C-Br bond at the 5-position can be subjected to a second, often more forcing, cross-coupling reaction to introduce a second point of diversity. This sequential approach allows for the controlled and predictable synthesis of highly substituted pyrazole derivatives.

The table below illustrates the potential for selective late-stage functionalization of a hypothetical complex molecule containing the this compound moiety.

| Reaction Step | Reagents and Conditions | Expected Outcome on the Pyrazole Core |

| Step 1: Selective C-I Functionalization | Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O), heat | Selective formation of a C-C bond at the 4-position, yielding a 5-bromo-1-ethyl-4-aryl-1H-pyrazole derivative. |

| Step 2: C-Br Functionalization | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), solvent (e.g., THF), heat | Formation of a C-C bond at the 5-position, yielding a 5-alkynyl-1-ethyl-4-aryl-1H-pyrazole derivative. |

This stepwise approach provides a powerful tool for creating a library of analogs from a single advanced intermediate. The ability to introduce a wide range of substituents at two distinct positions on the pyrazole ring allows for fine-tuning of the physicochemical and biological properties of the parent molecule.

Research on dihalogenated pyrazoles has demonstrated the feasibility of such selective functionalization strategies. For instance, studies on 4-bromo-3-iodo-1H-pyrazole derivatives have shown successful selective Sonogashira couplings at the more reactive C-I position. arkat-usa.org Similarly, regioselective iodination of 1-aryl-3-CF₃-pyrazoles has yielded 4-iodo and 5-iodo isomers that undergo selective Suzuki-Miyaura and Sonogashira reactions, highlighting the utility of halogenated pyrazoles as building blocks for more complex structures. nih.gov

The table below outlines the typical reactivity and conditions for common cross-coupling reactions that could be applied to the late-stage functionalization of this compound.

| Cross-Coupling Reaction | Typical Reactants | Catalyst System (Example) | Position of Initial Functionalization |

| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄ / Base | 4-position (C-I) |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Base | 4-position (C-I) |

| Heck | Alkenes | Pd(OAc)₂ / Ligand / Base | 4-position (C-I) |

| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ / Ligand / Base | 4-position (C-I) |

| Stille | Organostannanes | Pd(PPh₃)₄ | 4-position (C-I) |

Future Directions and Emerging Research Avenues for Halogenated Pyrazoles

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated pyrazoles is moving beyond traditional methods, with a strong emphasis on sustainability and efficiency. Green chemistry principles are increasingly being integrated into synthetic strategies for pyrazole (B372694) derivatives, focusing on the use of environmentally benign solvents, renewable energy sources, and recyclable catalysts. rsc.org

Future methodologies will likely focus on:

C-H Functionalization: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials, offering a more atom-economical and streamlined approach to a wide array of functionalized pyrazoles. nih.gov Transition-metal-catalyzed C-H functionalization, in particular, has shown great promise for creating new C-C and C-heteroatom bonds on the pyrazole ring. nih.gov

Photocatalysis: Visible-light photocatalysis is emerging as a green and powerful method for pyrazole synthesis. rsc.orgbohrium.com This approach utilizes light as a clean energy source to drive chemical reactions, often under mild conditions. rsc.orgeurasianjournals.com Photocatalytic methods have been developed for the synthesis of substituted pyrazoles, including those with halogen atoms, through various reaction pathways like [4+1] annulation and cycloadditions. bohrium.comrsc.org

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a sustainable alternative to traditional solvent-based syntheses. rsc.orgmdpi.com These techniques can lead to shorter reaction times, higher yields, and reduced waste, making them an attractive avenue for the industrial production of halogenated pyrazoles. rsc.org

"On Water" Synthesis: The use of water as a solvent is a cornerstone of green chemistry. "On water" synthesis methods for pyrazoles have been developed, demonstrating high efficiency and eliminating the need for toxic organic solvents. mdpi.com

These novel synthetic approaches promise to make the production of complex halogenated pyrazoles like 5-Bromo-1-ethyl-4-iodo-1H-pyrazole more efficient, cost-effective, and environmentally friendly.

Exploration of Unconventional Reactivity and Catalysis

The presence of multiple halogen atoms with differing reactivity on the pyrazole ring, as seen in This compound , opens up a vast landscape for exploring unconventional reactivity and catalytic applications. The distinct electronic properties of the C-Br and C-I bonds allow for selective transformations.

Key areas of future research include:

Orthogonal Cross-Coupling Reactions: The differential reactivity of the bromo and iodo substituents can be exploited in sequential, or orthogonal, cross-coupling reactions. For instance, the more reactive C-I bond can undergo Suzuki-Miyaura or Sonogashira coupling, leaving the C-Br bond intact for subsequent functionalization. nih.gov This modular approach allows for the regiocontrolled synthesis of highly functionalized pyrazole derivatives. rsc.orgnih.gov

Pyrazole-Based Ligands in Catalysis: Pyrazole derivatives are effective ligands for a variety of metal catalysts. nih.govrsc.orgbohrium.comnih.govrsc.org The nitrogen atoms of the pyrazole ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. rsc.orgbohrium.comnih.gov Halogenated pyrazoles can act as ligands in catalysts for reactions such as transfer hydrogenations and peroxidative oxidations. rsc.orgnih.gov The electronic properties of the halogen substituents can be tuned to modulate the catalytic performance.

Iodine-Catalyzed Reactions: The iodine atom in iodo-pyrazoles can itself participate in catalysis. Iodine-catalyzed reactions are gaining traction as a metal-free alternative for various organic transformations. nih.gov Research into the catalytic potential of the iodo group in compounds like This compound could unveil novel and sustainable catalytic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow chemistry is revolutionizing the synthesis of organic molecules, and pyrazoles are no exception. rsc.orgmdpi.comgalchimia.comrsc.orgnih.gov Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and seamless scalability. mdpi.comgalchimia.com

Future developments will likely involve:

Multi-step Flow Synthesis: The development of multi-step, telescoped flow processes will enable the synthesis of complex pyrazole derivatives in a continuous and automated fashion. nih.gov This "assembly line" approach can significantly reduce reaction times and manual interventions. galchimia.comnih.gov

Automated Optimization: The integration of flow reactors with automated optimization algorithms will accelerate the discovery of optimal reaction conditions for the synthesis of new halogenated pyrazoles.

Safe Handling of Reactive Intermediates: Flow chemistry is particularly advantageous for reactions involving unstable or hazardous intermediates, such as diazo compounds, which are sometimes used in pyrazole synthesis. mdpi.com

The integration of flow chemistry will be instrumental in the efficient and safe production of This compound and its analogs on an industrial scale.

Advanced Computational Design and Prediction of Pyrazole Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. eurasianjournals.comrsc.org In the context of halogenated pyrazoles, computational methods can be used to predict their properties and guide the design of new derivatives with desired functionalities.

Key areas of focus include:

DFT Calculations: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of halogenated pyrazoles. chemrxiv.orgresearchgate.netnih.gov These calculations can help rationalize experimental observations and predict the outcome of chemical reactions. chemrxiv.orgnih.gov

Molecular Docking and Virtual Screening: For applications in medicinal chemistry and agrochemicals, molecular docking simulations can be used to predict the binding affinity of pyrazole derivatives to specific biological targets. rsc.orgnih.govnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental investigation.

Prediction of Physicochemical Properties: Computational models can be employed to predict key physicochemical properties of pyrazole derivatives, such as solubility and stability, which are crucial for their application in various fields.

Advanced computational tools will play a pivotal role in accelerating the discovery and development of new halogenated pyrazoles with tailored properties.

Expanding Applications in Diverse Non-Medicinal Chemical Fields

While pyrazoles have a rich history in medicinal chemistry, their applications in other chemical fields are expanding rapidly. nih.govtaylorandfrancis.com The unique properties of halogenated pyrazoles make them attractive candidates for a range of non-medicinal applications.

Emerging application areas include:

Agrochemicals: Halogenated pyrazoles are already established as potent herbicides, insecticides, and fungicides. researchgate.netclockss.orgnih.gov Future research will focus on developing new pyrazole-based agrochemicals with improved efficacy, selectivity, and environmental profiles to address the challenges of resistance and sustainability in agriculture. researchgate.netnih.gov

Materials Science: The rigid, aromatic structure of the pyrazole ring, combined with the ability to introduce various functional groups, makes pyrazole derivatives promising building blocks for advanced materials. acs.org They can be incorporated into metal-organic frameworks (MOFs), polymers, and liquid crystals, leading to materials with tailored electronic, optical, and thermal properties.

Catalysis: As mentioned earlier, pyrazoles are versatile ligands for metal catalysts. The development of novel pyrazole-based catalysts for a wide range of organic transformations is an active area of research with significant potential for industrial applications. rsc.orgbohrium.comnih.govrsc.org

The exploration of these diverse applications will undoubtedly uncover new and valuable uses for halogenated pyrazoles like This compound .

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-1-ethyl-4-iodo-1H-pyrazole, and what are the critical parameters influencing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step halogenation and cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by sequential halogenation (e.g., bromination and iodination) at specific positions . Critical parameters include:

- Temperature control : Halogenation reactions (e.g., using N-bromosuccinimide or iodine monochloride) require precise temperature modulation (0–5°C for bromination; room temperature for iodination) to avoid overhalogenation.

- Catalyst selection : Lewis acids like FeCl₃ or AlCl₃ can enhance regioselectivity during halogenation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the target compound from byproducts such as dihalogenated analogs .

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The ethyl group (–CH₂CH₃) appears as a triplet (~1.3 ppm, CH₃) and quartet (~3.8 ppm, CH₂), while the pyrazole protons resonate as singlets between 7.5–8.5 ppm. Coupling constants (e.g., J = 2.1 Hz for adjacent protons) help confirm substitution patterns .

- X-ray crystallography : Single-crystal analysis resolves the planar pyrazole ring and confirms the positions of bromine (C5) and iodine (C4) substituents. Bond angles (e.g., N–C–Br ≈ 120°) and torsion angles validate steric effects from the ethyl group .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodological Answer :

- Antimicrobial activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with compound concentrations ranging from 1–100 µg/mL .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations via dose-response curves .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural characterization?

- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:

- Variable-temperature NMR : Detect rotational barriers in the ethyl group or halogen-induced steric hindrance .

- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE between ethyl protons and pyrazole H3) to confirm substituent orientation .

- High-resolution mass spectrometry (HRMS) : Rule out impurities by matching exact mass (<2 ppm error) with the theoretical value .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electron-deficient positions (e.g., C4 iodine as a better leaving group than C5 bromine). Fukui indices highlight nucleophilic/electrophilic sites .

- Transition-state modeling : Simulate Pd-catalyzed coupling reactions to compare activation energies for C–I vs. C–Br bond cleavage .

Q. How does the steric bulk of the ethyl group influence the compound’s supramolecular packing in crystal lattices?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts between ethyl groups and adjacent pyrazole rings) .

- Cambridge Structural Database (CSD) mining : Compare packing motifs with analogs like 5-Bromo-1-methyl-4-iodo-1H-pyrazole to assess how alkyl chain length affects lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.